molecular formula C7H6INO3 B15280664 2-Iodo-6-nitroanisole

2-Iodo-6-nitroanisole

Cat. No.: B15280664
M. Wt: 279.03 g/mol
InChI Key: KPBHKKLYURJMMI-UHFFFAOYSA-N
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Description

2-Iodo-6-nitroanisole (hypothetical structure: methoxy group at position 1, iodine at position 2, and nitro group at position 6 on a benzene ring) is a halogenated nitroaromatic compound. Such compounds are critical intermediates in organic synthesis, particularly in pharmaceutical and materials science research, due to their electron-withdrawing substituents (iodo, nitro) and methoxy group, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

1-iodo-2-methoxy-3-nitrobenzene

InChI

InChI=1S/C7H6INO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3

InChI Key

KPBHKKLYURJMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2-methoxy-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .

Industrial Production Methods

Industrial production of 1-iodo-2-methoxy-3-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2-methoxy-3-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Produces 1-iodo-2-methoxy-3-aminobenzene.

    Substitution of Iodine: Produces derivatives depending on the nucleophile used, such as 1-amino-2-methoxy-3-nitrobenzene when using an amine nucleophile.

Scientific Research Applications

1-Iodo-2-methoxy-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxy-3-nitrobenzene in chemical reactions is primarily governed by the electronic effects of its substituents:

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Iodo-6-nitroanisole* C₇H₆INO₃ 295.03 (estimated) N/A Iodo (2), Nitro (6), Methoxy (1)
2-Iodo-3-nitroanisole C₇H₆INO₃ 279.03 100.9–102.9 Iodo (2), Nitro (3), Methoxy (1)
2,4-Diiodo-6-nitroanisole C₇H₅I₂NO₃ 432.93 (estimated) N/A Iodo (2,4), Nitro (6), Methoxy (1)
5-Fluoro-2-nitroanisole C₇H₆FNO₃ 171.12 N/A Fluoro (5), Nitro (2), Methoxy (1)
2-Iodo-6-nitroaniline C₆H₅IN₂O₂ 264.02 N/A Iodo (2), Nitro (6), Amine (1)

*Hypothetical data inferred from analogs.

Research Findings and Trends

  • Substituent Position Effects: Nitro groups at position 6 (vs.
  • Halogen Impact : Iodo groups contribute to heavier molecular weights and enhanced intermolecular interactions (e.g., halogen bonding) compared to fluoro analogs.
  • Functional Group Influence : Methoxy groups improve solubility in organic solvents relative to amine or hydrogen substituents.

Biological Activity

2-Iodo-6-nitroanisole (C₇H₆INO₃) is an organic compound characterized by the presence of an iodine atom and a nitro group attached to a methoxy-substituted aromatic ring. This compound has garnered attention in recent years due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential antitumor effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant studies and findings.

This compound is a pale yellow solid known for its high reactivity, attributed to the electron-withdrawing nature of the nitro group and the iodine atom. The compound can undergo various chemical transformations, including nucleophilic aromatic substitutions, making it a valuable reagent in organic synthesis .

Antimicrobial Activity

The nitro group in compounds like this compound plays a significant role in their antimicrobial properties. Nitro compounds are known to exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that nitro compounds can trigger redox reactions within cells, leading to toxicity and death in microorganisms .

A comparative study highlighted that derivatives with nitro groups demonstrated enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that the presence of the nitro group is crucial for effective antimicrobial action .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its effects on inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. Research indicates that compounds containing nitro groups can inhibit iNOS, thereby reducing the production of nitric oxide (NO), which is implicated in chronic inflammation .

In vitro studies have shown promising results where nitro-substituted compounds inhibited key inflammatory mediators such as COX-2, IL1β, and TNF-α . The mechanism appears to involve the modulation of intracellular signaling pathways that govern inflammatory responses.

Case Studies

Several case studies have explored the biological activities of nitro-substituted compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study focusing on various nitro compounds revealed that those with electron-withdrawing groups exhibited significant antibacterial activity. The study measured minimum inhibitory concentrations (MICs) against several bacterial strains, noting that compounds with a nitro group were consistently more effective .
  • Anti-inflammatory Mechanism Investigation : Research into anti-inflammatory mechanisms indicated that nitro compounds could act as multi-target agents. One study demonstrated that specific derivatives inhibited iNOS and reduced levels of pro-inflammatory cytokines in cell cultures .
  • Antitumor Potential Assessment : In a preclinical evaluation, similar nitro compounds were tested for their cytotoxic effects on cancer cell lines. Results showed that these compounds could inhibit cell proliferation and induce apoptosis through various pathways .

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